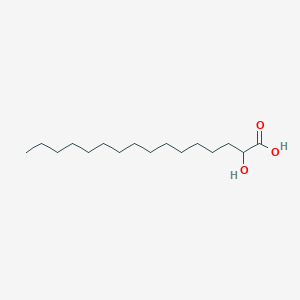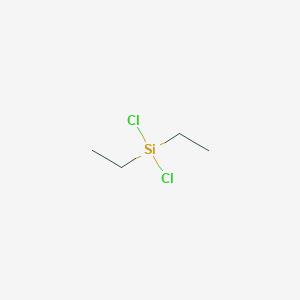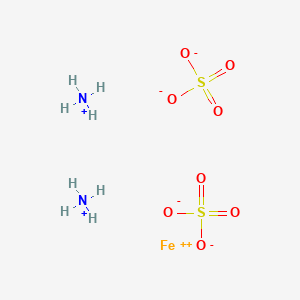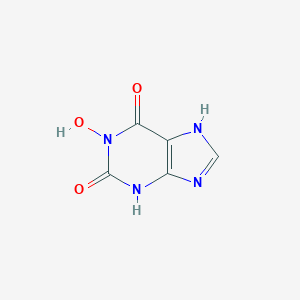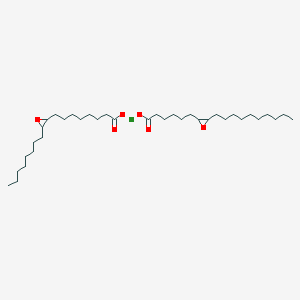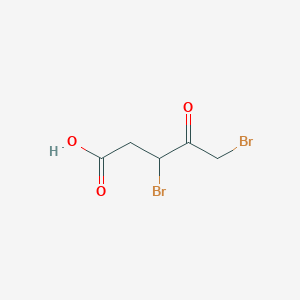
3,5-Dibromo-4-oxopentanoic acid
Vue d'ensemble
Description
“3,5-Dibromo-4-oxopentanoic acid” is a chemical compound with the molecular formula C5H6Br2O3 . It is related to “3,3-Dibromo-4-oxopentanoic acid”, which has a similar structure .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-oxopentanoic acid” consists of a five-carbon chain (pentanoic acid) with two bromine atoms attached at the 3rd and 5th carbon atoms and a carbonyl group (C=O) at the 4th carbon atom . The average mass of the molecule is 273.907 Da .
Applications De Recherche Scientifique
Structural and Physical Properties
- Molecular Structure and Hydrogen Bonding: The structure of 4-oxopentanoic acid, a related compound, is close to planar and forms hydrogen bonds in a crystal structure, indicating potential for similar structural properties in 3,5-Dibromo-4-oxopentanoic acid (Hachuła et al., 2013).
Chemical Characterization and Analysis Techniques
- Mass Spectrometric Characterization: Electrospray ionization and collision-induced dissociation experiments provided insights into the fragmentation pathways of 4-oxopentanoic acid, which could be relevant for understanding the behavior of 3,5-Dibromo-4-oxopentanoic acid in similar analytical techniques (Kanawati et al., 2008).
Synthetic Applications
- Isotopomer Preparation: A method for preparing isotopomers of 5-aminolevulinic acid, a derivative of 4-oxopentanoic acid, has been developed, suggesting potential methods for synthesizing isotopomers of 3,5-Dibromo-4-oxopentanoic acid (Shrestha‐Dawadi & Lugtenburg, 2003).
- Electrosynthesis: The electroreduction of methyl 5-nitro-4-oxopentanate provides insights into the production of amino derivatives of 4-oxopentanoic acid, relevant for similar transformations in 3,5-Dibromo-4-oxopentanoic acid (Konarev et al., 2007).
Environmental and Industrial Applications
- Secondary Organic Aerosol Tracers: Derivatives of 4-oxopentanoic acid, such as 2,3-dihydroxy-4-oxopentanoic acid, have been evaluated as tracers for anthropogenic secondary organic aerosols, indicating potential environmental monitoring applications for similar compounds (Al-Naiema & Stone, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromo-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYRLPTCCHXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CBr)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-oxopentanoic acid | |
CAS RN |
1775-46-8 | |
| Record name | NSC24873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromolevulinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



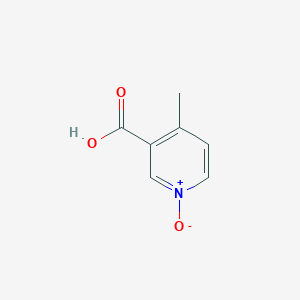


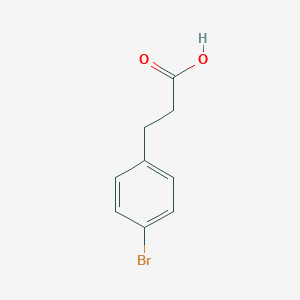
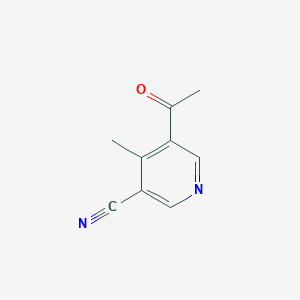
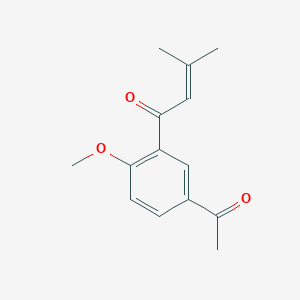

amine hydrochloride](/img/structure/B155508.png)
